2-(Trifluoromethyl)benzamide

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

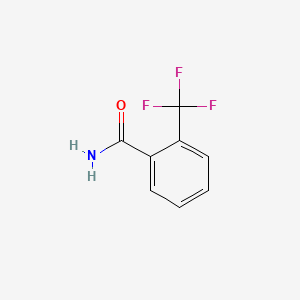

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO/c9-8(10,11)6-4-2-1-3-5(6)7(12)13/h1-4H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBAYIBZITZBSFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40189560 | |

| Record name | 2-(Trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals | |

| Record name | Benzamide, 2-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

360-64-5 | |

| Record name | 2-(Trifluoromethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=360-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Trifluoromethylbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000360645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 2-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-(trifluoromethyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.035 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-TRIFLUOROMETHYLBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U8Y7E6AIO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Trifluoromethyl)benzamide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethyl)benzamide is a fluorinated aromatic amide that serves as a crucial building block in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group at the ortho position significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable moiety in medicinal chemistry and drug design. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological relevance of this compound.

Chemical Structure and Properties

The chemical structure of this compound consists of a benzene (B151609) ring substituted with a trifluoromethyl group and a carboxamide group at positions 2 and 1, respectively.

Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 360-64-5 | [2] |

| Molecular Formula | C₈H₆F₃NO | [2] |

| Molecular Weight | 189.13 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 160-164 °C | |

| Boiling Point | 247.3 °C (predicted) | [4] |

| Water Solubility | 1.3 g/L (predicted) | [4] |

| pKa | 15.46 (predicted) | [4] |

| LogP | 1.83 (predicted) | [4] |

Synonyms: o-Trifluoromethylbenzamide, α,α,α-Trifluoro-o-toluamide[4]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound in a suitable solvent like DMSO-d₆ is expected to show signals corresponding to the aromatic protons and the amide protons. The aromatic protons will appear in the downfield region, typically between 7.5 and 8.0 ppm, and will likely exhibit complex splitting patterns due to coupling with each other and potentially with the fluorine atoms of the trifluoromethyl group. The two amide protons (-NH₂) are expected to appear as a broad singlet. The chemical shifts can be influenced by the solvent and concentration.[2][3][5]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the eight carbon atoms. The carbonyl carbon of the amide group is expected to resonate in the range of 165-170 ppm. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will have chemical shifts in the typical aromatic region (120-140 ppm), with their exact positions influenced by the electron-withdrawing effects of the trifluoromethyl and amide groups.[6][7][8]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound provides valuable information about its functional groups. Key absorption bands are expected at:

-

N-H stretching: Two bands in the region of 3400-3200 cm⁻¹, characteristic of the primary amide group (-NH₂).

-

C=O stretching (Amide I band): A strong absorption band around 1680-1650 cm⁻¹.

-

N-H bending (Amide II band): A band in the region of 1650-1600 cm⁻¹.

-

C-N stretching: Around 1400 cm⁻¹.

-

C-F stretching: Strong absorption bands in the region of 1350-1100 cm⁻¹ due to the trifluoromethyl group.

-

Aromatic C-H stretching: Above 3000 cm⁻¹.

-

Aromatic C=C stretching: Peaks in the 1600-1450 cm⁻¹ region.[9][10]

Experimental Protocols

Synthesis of this compound

Method 1: From 2-(Trifluoromethyl)benzoyl Chloride

This method involves the ammonolysis of 2-(trifluoromethyl)benzoyl chloride.

Experimental Workflow:

Caption: Synthesis of this compound from 2-(Trifluoromethyl)benzoyl Chloride.

Procedure:

-

In a reaction vessel, dissolve 2-(trifluoromethyl)benzoyl chloride in a suitable solvent such as isopropanol or cold water.[11]

-

Cool the solution to a temperature between -10 °C and 10 °C.[11]

-

Slowly add ammonia, either as a gas bubbled through the solution or as an aqueous solution (ammonium hydroxide).[11]

-

Stir the reaction mixture for a period of 2 to 4 hours, maintaining the low temperature.[11]

-

Upon completion of the reaction, a precipitate of ammonium (B1175870) chloride may form if ammonia gas and a non-aqueous solvent are used.

-

Isolate the product by filtration. If an aqueous system is used, the product may precipitate out and can be collected by filtration.[11]

-

Wash the collected solid with cold water to remove any remaining salts.

-

Dry the product under vacuum to obtain this compound. The purity of the product can be assessed by HPLC.[11]

Method 2: Hydrolysis of 2-Trifluoromethylbenzonitrile

This method involves the hydrolysis of the nitrile group to a primary amide.

Experimental Workflow:

Caption: Synthesis of this compound via Hydrolysis.

Procedure:

-

Prepare an aqueous solution of sodium hydroxide (e.g., 12g NaOH in 200mL water).[12]

-

Add 2-trifluoromethylbenzonitrile to the sodium hydroxide solution.[12]

-

Heat the mixture to 100 °C and stir for approximately 2 hours. Monitor the reaction for the complete consumption of the starting material using HPLC.[12]

-

After the reaction is complete, cool the solution to room temperature. A white solid of this compound will precipitate.[12]

-

Collect the solid product by suction filtration.

-

Wash the filter cake with water and dry to yield the final product. The purity can be confirmed by HPLC.[12]

Purification by Recrystallization

Crude this compound can be purified by recrystallization to obtain a high-purity crystalline solid.

Procedure:

-

Select a suitable solvent or solvent pair. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol-water or toluene (B28343) are often good choices for benzamides.[13][14]

-

In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of the hot solvent.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, and the mixture is heated for a few minutes.

-

Perform a hot gravity filtration to remove any insoluble impurities and the activated charcoal.

-

Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should be observed.

-

To maximize the yield, further cool the flask in an ice bath.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.[15]

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals in a vacuum oven. The purity can be verified by melting point determination and spectroscopic methods.[13]

Biological Relevance and Mechanism of Action

This compound is a known metabolite of the acaricide cyflumetofen . Cyflumetofen itself is a pro-acaricide and is metabolically activated in mites to its active form, which then exerts its toxic effect. While this compound is a breakdown product, the core trifluoromethylphenyl amide structure is central to the activity of related compounds that inhibit the mitochondrial electron transport chain.[1][16]

The primary target of cyflumetofen's active metabolite is Mitochondrial Complex II (Succinate Dehydrogenase). Inhibition of this enzyme disrupts the electron transport chain, leading to a halt in cellular respiration and ATP production, ultimately causing the death of the mite.[17]

Signaling Pathway Diagram: Inhibition of Mitochondrial Complex II

References

- 1. This compound [sitem.herts.ac.uk]

- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. Benzamide(55-21-0) 1H NMR [m.chemicalbook.com]

- 4. 2-(Trifluoromethyl)benzoyl chloride | 312-94-7 [chemicalbook.com]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. bmse000668 Benzamide at BMRB [bmrb.io]

- 7. researchgate.net [researchgate.net]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 11. US10167250B2 - Process for the preparation of 2-(trihalomethyl) benzamide - Google Patents [patents.google.com]

- 12. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 16. Cyflumetofen (Ref: OK-5101) [sitem.herts.ac.uk]

- 17. apvma.gov.au [apvma.gov.au]

An In-depth Technical Guide to the Physicochemical Characteristics of 2-(Trifluoromethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Trifluoromethyl)benzamide is a key building block in the synthesis of pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group significantly influences its physicochemical properties, which in turn affect its biological activity, membrane permeability, and metabolic stability. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, details established experimental protocols for their determination, and presents visual workflows for these methodologies.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

Identity and Structure

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 360-64-5[1] |

| Molecular Formula | C₈H₆F₃NO[1] |

| Molecular Weight | 189.13 g/mol [1] |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)N)C(F)(F)F[2] |

| InChI Key | QBAYIBZITZBSFO-UHFFFAOYSA-N[2] |

Physicochemical Data

The following table summarizes the key quantitative physicochemical data for this compound. It is important to note that some of these values are predicted and should be confirmed by experimental analysis for critical applications.

| Parameter | Value | Source/Comment |

| Melting Point | 160-164 °C[3][4] | Literature value |

| Boiling Point | 247.3±40.0 °C[3][4] | Predicted |

| Water Solubility | 13 g/L[3][4] | |

| logP (Octanol-Water Partition Coefficient) | 0.68[3][4] | |

| pKa | 15.46±0.50[3][4] | Predicted |

| Vapor Pressure | 3.466 Pa at 25°C[3][4] | |

| Density | 1.335±0.06 g/cm³[3][4] | Predicted |

Experimental Protocols

Accurate determination of physicochemical properties is crucial. The following sections describe standard methodologies for key parameters.

Melting Point Determination (Capillary Method)

Principle: The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range. The melting point is a fundamental property used for identification and as an indicator of purity.[5][6] Impurities typically depress and broaden the melting range.[5][6]

Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of a few millimeters.[5][7]

-

Apparatus Setup: The capillary tube is placed in a heating block or an oil bath of a melting point apparatus, adjacent to a calibrated thermometer.[5][6]

-

Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, especially near the expected melting point, to ensure thermal equilibrium.[5][6]

-

Observation and Recording: The temperature at which the first liquid appears and the temperature at which the last solid particle melts are recorded as the melting point range.[5][8]

Caption: Workflow for Melting Point Determination.

logP Determination (Shake-Flask Method)

Principle: The partition coefficient (P) is the ratio of the concentrations of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. The logarithm of this ratio is logP, a measure of the lipophilicity of a compound.[9] The shake-flask method is the traditional and most reliable technique for its determination.[9][10]

Methodology:

-

Phase Saturation: n-Octanol is saturated with water, and water is saturated with n-octanol to ensure thermodynamic equilibrium.

-

Dissolution: A known amount of this compound is dissolved in one of the pre-saturated phases.

-

Partitioning: The two phases are mixed in a flask and shaken until equilibrium is reached, allowing the compound to partition between the two layers.[9]

-

Phase Separation: The mixture is allowed to stand until the two phases are clearly separated. Centrifugation can be used to aid separation.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.[11]

-

Calculation: logP is calculated as log₁₀([concentration in octanol] / [concentration in water]).

Caption: Workflow for logP Determination via the Shake-Flask Method.

Relevance in Drug Discovery

While specific signaling pathways directly modulated by this compound are not extensively documented, the benzamide (B126) scaffold is present in numerous biologically active molecules. For instance, various benzamide derivatives are known to act as potent antagonists of the Smoothened (SMO) receptor in the Hedgehog (Hh) signaling pathway, which is a crucial target in cancer therapy.[12][13] The trifluoromethyl group is often incorporated into drug candidates to enhance properties like metabolic stability and binding affinity.[14]

The logical workflow for investigating the biological activity of a novel compound such as this compound would typically follow the path from initial screening to preclinical studies.

References

- 1. scbt.com [scbt.com]

- 2. This compound [sitem.herts.ac.uk]

- 3. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound | 360-64-5 [chemicalbook.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. byjus.com [byjus.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. LogP / LogD shake-flask method [protocols.io]

- 11. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

An In-depth Technical Guide to 2-(Trifluoromethyl)benzamide (CAS: 360-64-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Trifluoromethyl)benzamide, with CAS number 360-64-5, is a crucial intermediate in organic synthesis, particularly valued in the fields of medicinal chemistry and drug discovery. The incorporation of the trifluoromethyl group imparts unique properties to molecules, including enhanced metabolic stability, lipophilicity, and binding affinity.[1] This technical guide provides a comprehensive overview of the chemical and physical properties, detailed synthesis protocols, spectroscopic data, and the significant biological activities of derivatives of this compound, with a special focus on its role as a scaffold for Poly(ADP-ribose) polymerase (PARP) inhibitors.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 360-64-5 | |

| Molecular Formula | C₈H₆F₃NO | |

| Molecular Weight | 189.13 g/mol | |

| Melting Point | 160-164 °C | [2] |

| Boiling Point (Predicted) | 247.3 ± 40.0 °C | [2] |

| Density (Predicted) | 1.335 ± 0.06 g/cm³ | [2] |

| Water Solubility | 13 g/L | [2] |

| LogP (Predicted) | 0.68 | [2] |

| pKa (Predicted) | 15.46 ± 0.50 | [2] |

Spectroscopic Data

While a publicly available, complete set of spectra for this compound is not readily accessible, data from closely related analogs and general spectroscopic principles allow for a reliable prediction of its spectral characteristics.

1H NMR Spectroscopy

The proton NMR spectrum of this compound in a suitable solvent like DMSO-d₆ is expected to show distinct signals for the aromatic protons and the amide protons. The aromatic protons will appear in the downfield region, typically between 7.0 and 8.5 ppm. The amide protons will likely appear as a broad singlet.

13C NMR Spectroscopy

The carbon NMR spectrum will show signals for the aromatic carbons, the carbonyl carbon of the amide, and the carbon of the trifluoromethyl group. The carbonyl carbon is expected to resonate in the range of 165-170 ppm. The aromatic carbons will appear between 120 and 140 ppm, and the trifluoromethyl carbon will show a characteristic quartet due to coupling with the fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the functional groups present. Key expected peaks are listed in Table 2.

Table 2: Predicted FT-IR Spectral Data for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretching | 3400-3200 (two bands for -NH₂) |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C=O (Amide I) | Stretching | 1680-1630 |

| N-H (Amide II) | Bending | 1640-1550 |

| C=C (Aromatic) | Stretching | 1600-1450 |

| C-F | Stretching | 1350-1100 (strong, multiple bands) |

Mass Spectrometry

In mass spectrometry with electron ionization (EI), the molecular ion peak (M⁺) for this compound would be observed at m/z 189. The fragmentation pattern would likely involve the loss of the amino group (-NH₂) to form a stable benzoyl cation, followed by further fragmentation of the aromatic ring.

Experimental Protocols

Detailed methodologies for the synthesis of this compound are available through various patented procedures. Below are two common protocols.

Synthesis from 2-(Trifluoromethyl)benzoyl Chloride

This method involves the ammonolysis of 2-(trifluoromethyl)benzoyl chloride.

Protocol:

-

In a reaction vessel, combine 2-(Trifluoromethyl)benzoyl chloride (50 g) and isopropanol (B130326) (400 g).

-

Maintain the temperature of the reaction mixture between -10°C and 0°C.

-

Purge ammonia (B1221849) gas into the stirred reaction mixture.

-

Continue stirring for 3.5 hours to facilitate the reaction.

-

Upon completion, ammonium (B1175870) chloride will precipitate out of the solution.

-

Filter the reaction mixture to remove the precipitated ammonium chloride and obtain the filtrate.

-

Concentrate the filtrate under reduced pressure to yield this compound.

Workflow Diagram for Synthesis from 2-(Trifluoromethyl)benzoyl Chloride:

Synthesis from 2-(Trifluoromethyl)benzonitrile

This method involves the hydrolysis of the nitrile group to an amide.

Protocol:

-

Dissolve sodium hydroxide (B78521) (12 g) in water (200 mL) in a reaction vessel.

-

Add 2-(Trifluoromethyl)benzonitrile (34.2 g) to the solution.

-

Heat the reaction mixture to 100°C and stir for 2 hours.

-

Monitor the reaction completion using HPLC analysis.

-

Once the starting material is consumed, cool the reaction solution to room temperature.

-

A white solid of this compound will precipitate.

-

Collect the solid product by suction filtration and dry.[3]

Workflow Diagram for Synthesis from 2-(Trifluoromethyl)benzonitrile:

Biological Activity and Drug Development Applications

The benzamide (B126) scaffold is a well-established pharmacophore in drug discovery. The addition of a trifluoromethyl group, as in this compound, can significantly enhance the therapeutic potential of molecules by improving their pharmacokinetic and pharmacodynamic properties.

PARP Inhibition and Cancer Therapy

A significant area of research involving benzamide derivatives is the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for DNA repair, particularly in the base excision repair pathway that resolves single-strand breaks.

In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination pathway for repairing double-strand DNA breaks is deficient. Inhibiting PARP in these cancer cells leads to the accumulation of unrepaired single-strand breaks, which are converted to cytotoxic double-strand breaks during DNA replication. This concept, known as synthetic lethality, forms the basis for the use of PARP inhibitors in treating BRCA-deficient cancers.[4][5][6][7][8]

Numerous studies have demonstrated that the benzamide moiety can effectively mimic the nicotinamide (B372718) portion of the natural PARP substrate, NAD+, leading to potent enzyme inhibition.[7] Derivatives of this compound have been designed and synthesized as PARP-1 inhibitors with significant anticancer activity. For instance, certain benzamide derivatives have shown excellent PARP-1 inhibitory effects with IC₅₀ values in the nanomolar range and have been demonstrated to induce apoptosis in cancer cell lines.[4]

Signaling Pathway of PARP Inhibition in BRCA-Deficient Cancer Cells:

Other Therapeutic Areas

Derivatives of this compound have also been investigated for other biological activities:

-

CETP Inhibition: Certain trifluoromethyl benzamides have been synthesized and evaluated as cholesteryl ester transfer protein (CETP) inhibitors, which could be beneficial in treating hyperlipidemia.[2]

-

Reversal of Multidrug Resistance: Some 2-trifluoromethyl-2-hydroxypropionamide derivatives containing a benzamide structure have been shown to reverse multidrug resistance in cancer cells by inhibiting ABCG2 transporters.[3]

-

Hedgehog Signaling Pathway Inhibition: Trifluoromethyl-containing benzamide derivatives have been designed as potent inhibitors of the Hedgehog signaling pathway, which is implicated in some cancers.[9]

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its straightforward synthesis and the advantageous properties conferred by the trifluoromethyl group make it a compound of high interest for researchers in drug discovery and development. The demonstrated success of the benzamide scaffold in potent PARP inhibitors highlights a particularly promising avenue for the application of this compound derivatives in the development of targeted cancer therapies. Further investigation into the direct biological activities of this compound and the continued exploration of its derivatives are warranted to fully exploit its therapeutic potential.

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Trifluoromethyl-2-Hydroxypropionamide Derivatives as Novel Reversal Agents of ABCG2 (BCRP)-Mediated Multidrug Resistance: Synthesis and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. benchchem.com [benchchem.com]

- 8. Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP-1 Inhibitors [kci.go.kr]

- 9. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 2-(Trifluoromethyl)benzamide

Disclaimer: Publicly available, experimentally derived spectroscopic data for 2-(Trifluoromethyl)benzamide is limited. The following guide utilizes predicted Nuclear Magnetic Resonance (NMR) data and experimental Infrared (IR) and Mass Spectrometry (MS) data from its close structural isomer, 4-(Trifluoromethyl)benzamide, as representative examples. These should be used for reference purposes and may not exactly match experimental values for this compound.

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, catering to researchers, scientists, and professionals in drug development. The guide details predicted NMR data, representative IR and MS data from a structural isomer, experimental protocols for data acquisition, and visualizations of analytical workflows and molecular fragmentation.

Data Presentation

The following tables summarize the predicted and representative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted Data)

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.8-8.2 | br s | 1H | Amide (-NH) |

| ~7.6-7.8 | m | 4H | Aromatic (C₆H₄) |

| ~7.8-8.2 | br s | 1H | Amide (-NH) |

Note: Predictions are based on standard chemical shift values and may vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~168 | Carbonyl (C=O) |

| ~135 | Aromatic (Quaternary C-CONH₂) |

| ~132 | Aromatic (CH) |

| ~130 | Aromatic (CH) |

| ~128 | Aromatic (CH) |

| ~127 | Aromatic (Quaternary C-CF₃) |

| ~126 (q) | Aromatic (CH) |

| ~124 (q) | Trifluoromethyl (CF₃) |

Note: The chemical shift of the carbon attached to the -CF₃ group and the trifluoromethyl carbon itself are expected to show quartet splitting due to C-F coupling.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~ -63 | s | Trifluoromethyl (-CF₃) |

Note: The chemical shift is relative to a standard such as CFCl₃. The exact shift can be influenced by the solvent.

Infrared (IR) Spectroscopy (Representative Data from 4-(Trifluoromethyl)benzamide)[1]

Table 4: IR Absorption Bands for 4-(Trifluoromethyl)benzamide

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Strong, Broad | N-H Stretch (Amide) |

| ~1660 | Strong | C=O Stretch (Amide I) |

| ~1620 | Medium | N-H Bend (Amide II) |

| ~1320 | Strong | C-F Stretch |

| ~1100-1200 | Strong | C-F Stretch |

| ~1400-1600 | Medium-Weak | Aromatic C=C Bending |

| ~700-900 | Medium-Strong | Aromatic C-H Bending |

Source: NIST Chemistry WebBook. Data is for the gas phase IR spectrum of 4-(Trifluoromethyl)benzamide.[1]

Mass Spectrometry (MS) (Representative Data from 4-(Trifluoromethyl)benzamide)[1]

Table 5: Major Mass Fragments for 4-(Trifluoromethyl)benzamide

| m/z | Relative Intensity | Proposed Fragment |

| 189 | High | [M]⁺ (Molecular Ion) |

| 172 | Medium | [M-NH₃]⁺ |

| 145 | High | [M-CONH₂]⁺ |

| 117 | Medium | [C₇H₄F₂]⁺ |

| 95 | Low | [C₆H₄F]⁺ |

Source: NIST Mass Spectrometry Data Center. Data is for the electron ionization mass spectrum of 4-(Trifluoromethyl)benzamide.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved; gentle warming or vortexing can be applied if necessary.

-

Instrument Setup : Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Locking and Shimming : The instrument's software will lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through an automated or manual shimming process to achieve sharp spectral lines.

-

Data Acquisition :

-

¹H NMR : Acquire the proton spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

-

¹³C NMR : Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

¹⁹F NMR : Acquire the fluorine spectrum. A specific probe or tuning may be required. The spectral width should be set to encompass the expected chemical shift range for trifluoromethyl groups.

-

-

Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied, and the spectrum is referenced to an internal standard (e.g., TMS for ¹H and ¹³C) or an external standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.

-

ATR Method :

-

Background Scan : Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental absorptions.

-

Sample Application : Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application : Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Sample Scan : Acquire the IR spectrum of the sample.

-

Cleaning : Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft tissue after analysis.

-

-

KBr Pellet Method :

-

Sample Preparation : Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation : Transfer the powder to a pellet press and apply high pressure to form a thin, transparent pellet.

-

Analysis : Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

-

Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is heated to induce vaporization into the ion source.

-

Ionization : The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺).

-

Fragmentation : The high energy of the molecular ion often leads to its fragmentation into smaller, charged fragments and neutral species.

-

Mass Analysis : The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection : An electron multiplier or other detector records the abundance of each ion at a specific m/z value.

-

Spectrum Generation : The data is plotted as a mass spectrum, showing the relative intensity of each ion as a function of its m/z ratio.

Mandatory Visualization

Spectroscopic Analysis Workflow

Caption: General workflow for the spectroscopic analysis of an organic compound.

Proposed Mass Spectrometry Fragmentation of this compound

Caption: Proposed EI fragmentation pathway for this compound.

References

solubility of 2-(Trifluoromethyl)benzamide in organic solvents

An In-Depth Technical Guide to the Solubility of 2-(Trifluoromethyl)benzamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (C₈H₆F₃NO) is an important chemical intermediate used in the synthesis of pharmaceuticals and agrochemicals. Its molecular structure, featuring a benzamide (B126) group substituted with a trifluoromethyl group at the ortho position, imparts unique chemical properties that influence its behavior in various chemical processes. Understanding the solubility of this compound is critical for reaction optimization, purification, formulation development, and assessing its environmental fate.

This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, detailed experimental protocols for solubility determination, and logical diagrams illustrating its synthesis and the experimental workflow for solubility measurement.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its solubility behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 360-64-5 | [1][2] |

| Molecular Formula | C₈H₆F₃NO | [1][2] |

| Molecular Weight | 189.13 g/mol | [1][2] |

| Appearance | White to almost white powder/crystal | [2] |

| Melting Point | 160-164 °C | [1][2] |

| pKa | 15.46 ± 0.50 (Predicted) | [2] |

| LogP | 0.68 (Predicted) |[2] |

Solubility Profile

Table 2: Qualitative and Aqueous Solubility of this compound

| Solvent | Type | Solubility | Source(s) |

|---|---|---|---|

| Water | Protic | Insoluble | [6] |

| Water | Protic | 13 g/L | [7] |

| Acetone | Aprotic Polar | Soluble | [8] |

| Ethanol | Protic Polar | Soluble |[8] |

Note: There is a notable discrepancy in the reported aqueous solubility, with one source indicating insolubility and another providing a quantitative value. This may be due to different experimental conditions (e.g., temperature, pH) or methodologies.

Experimental Protocol: Solubility Determination via Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a solid compound in a solvent.[9] It involves equilibrating an excess amount of the solid solute with the solvent over a defined period until saturation is reached.

4.1 Materials and Equipment

-

This compound (solid)

-

Solvent of interest (e.g., ethanol, acetone)

-

Analytical balance

-

Glass vials or flasks with screw caps (B75204) or glass stoppers

-

Constant temperature shaker or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters, 0.45 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

4.2 Protocol Steps

-

Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess is crucial to ensure a saturated solution is formed.[10]

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.[8][11]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the undissolved solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials or filter the supernatant using a syringe filter chemically compatible with the solvent.[9]

-

Sample Dilution: Carefully withdraw a precise aliquot of the clear, saturated supernatant and dilute it with a known volume of the solvent in a volumetric flask. This is done to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. The results are typically expressed in units such as g/L, mg/mL, or mol/L.

4.3 Workflow Diagram

References

- 1. This compound 97 360-64-5 [sigmaaldrich.com]

- 2. This compound | 360-64-5 [chemicalbook.com]

- 3. patents.justia.com [patents.justia.com]

- 4. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]

- 5. 2-(Trifluoromethyl)benzoyl chloride | 312-94-7 [chemicalbook.com]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. Benzamide, 2-(trifluoromethyl)-N-methyl- [webbook.nist.gov]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. enamine.net [enamine.net]

synthesis and discovery of 2-(Trifluoromethyl)benzamide

An In-depth Technical Guide to the Synthesis and Discovery of 2-(Trifluoromethyl)benzamide

Introduction

This compound is a crucial organic synthesis intermediate, recognized for its significant role in the development of novel drug candidates and agrochemicals.[1] Its chemical structure, which incorporates a benzamide (B126) core functionalized with a trifluoromethyl (CF3) group at the ortho position, provides it with unique and highly desirable properties for medicinal chemistry. The trifluoromethyl group is well-known for its ability to enhance key molecular attributes such as lipophilicity, metabolic stability, and the binding affinity of molecules to their biological targets.[1] This guide provides a detailed overview of the synthesis, experimental protocols, and applications of this compound, tailored for researchers and professionals in drug development.

Synthesis Methodologies

The preparation of this compound can be achieved through several synthetic pathways. The most prominent methods involve the amidation of a carboxylic acid derivative or the hydrolysis of a nitrile. These processes are designed to be industrially scalable and economically viable, addressing the demand for this valuable building block.[2]

Method 1: Amidation of 2-(Trifluoromethyl)benzoyl chloride

A prevalent and direct route to synthesize this compound is through the amidation of 2-(Trifluoromethyl)benzoyl chloride. This reaction can be performed using different ammonia (B1221849) sources and solvent systems, leading to high-purity products.[2][3]

Two specific variations of this method are commonly employed:

-

Reaction with Ammonia Gas in Isopropanol (B130326): In this procedure, gaseous ammonia is purged through a solution of 2-Trifluoromethylbenzoyl chloride in isopropanol. The reaction is typically conducted at low temperatures.[2][3]

-

Reaction with Aqueous Ammonia in Cold Water: This alternative involves reacting 2-Trifluoromethylbenzoyl chloride with aqueous ammonium (B1175870) hydroxide (B78521) in cold water.[2][3]

// Nodes start [label="2-(Trifluoromethyl)benzoyl chloride", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent1 [label="Ammonia Gas (NH3)\nin Isopropanol", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; reagent2 [label="Ammonium Hydroxide (aq. NH3)\nin Cold Water", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box];

// Edges start -> reagent1 [label="Method A", color="#34A853"]; start -> reagent2 [label="Method B", color="#EA4335"]; reagent1 -> product [color="#34A853"]; reagent2 -> product [color="#EA4335"]; } caption [label="Synthesis via Amidation of 2-(Trifluoromethyl)benzoyl chloride.", shape=plaintext, fontcolor="#5F6368"];

Method 2: Hydrolysis of 2-(Trifluoromethyl)benzonitrile

Another efficient synthetic route involves the hydrolysis of 2-(Trifluoromethyl)benzonitrile. This method is part of a larger synthetic scheme that can start from more basic raw materials like 2,3-dichlorotrifluorotoluene.[4] The direct hydrolysis of the nitrile is typically achieved under basic conditions.[4]

// Nodes start [label="2-(Trifluoromethyl)benzonitrile", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent [label="Sodium Hydroxide (NaOH)\nin Water", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box]; conditions [label="Heat (100 °C)", shape=plaintext, fontcolor="#5F6368"];

// Edges start -> reagent [color="#FBBC05"]; reagent -> product [color="#FBBC05"]; reagent -> conditions [style=dotted, arrowhead=none, color="#5F6368"]; } caption [label="Synthesis via Hydrolysis of 2-(Trifluoromethyl)benzonitrile.", shape=plaintext, fontcolor="#5F6368"];

Method 3: Multi-Step Synthesis from 2,3-Dichlorotrifluorotoluene

A comprehensive synthesis has been developed starting from 2,3-dichlorotrifluorotoluene, which is converted to this compound through a sequence of reactions including fluorination, cyanation, hydrogenation/dechlorination, and finally hydrolysis.[4] This pathway highlights the versatility in sourcing starting materials for the final product.

// Nodes A [label="2,3-Dichlorotrifluorotoluene", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2-Fluoro-3-chlorotrifluoromethane", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="2-Chloro-6-trifluoromethylbenzonitrile", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="2-(Trifluoromethyl)benzonitrile", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> B [label="Fluorination", color="#EA4335"]; B -> C [label="Cyanation", color="#FBBC05"]; C -> D [label="Hydrogenation &\nDechlorination", color="#34A853"]; D -> E [label="Hydrolysis", color="#4285F4"]; } caption [label="Multi-step synthesis pathway from 2,3-Dichlorotrifluorotoluene.", shape=plaintext, fontcolor="#5F6368"];

Data Presentation

The quantitative data from the primary synthesis methods are summarized below for comparative analysis.

Table 1: Synthesis via Amidation of 2-(Trifluoromethyl)benzoyl chloride

| Parameter | Method A | Method B |

|---|---|---|

| Starting Material | 2-Trifluoromethylbenzoyl chloride | 2-Trifluoromethylbenzoyl chloride |

| Reagents | Ammonia gas, Isopropanol | Aqueous Ammonium Hydroxide, Cold Water |

| Temperature | -10 °C to 0 °C[2] | 10 °C[2] |

| Reaction Time | 3.5 hours[2] | 3.5 hours[2] |

| Purity (HPLC) | >98%[2] | Not specified |

Table 2: Synthesis via Hydrolysis of 2-(Trifluoromethyl)benzonitrile

| Parameter | Value |

|---|---|

| Starting Material | 2-(Trifluoromethyl)benzonitrile |

| Reagents | Sodium Hydroxide (NaOH), Water |

| Temperature | 100 °C[4] |

| Reaction Time | 2 hours[4] |

| Yield | 89.9%[4] |

| Purity (HPLC) | 98.8%[4] |

| Reference |[4] |

Table 3: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₆F₃NO | [] |

| Molecular Weight | 189.13 g/mol | [] |

| Appearance | White to off-white crystalline powder | [1] |

| Purity | ≥98.0% | [1] |

| Boiling Point | 247.3 °C at 760 mmHg | [] |

| Density | 1.335 g/cm³ |[] |

Experimental Protocols

Detailed methodologies for the key synthesis experiments are provided below.

Protocol 1: Amidation of 2-Trifluoromethylbenzoyl chloride with Ammonia Gas[2]

-

Charge a reaction vessel with 2-Trifluoromethylbenzoyl chloride (50 g) and isopropanol (400 g).

-

Cool the reaction mixture to a temperature range of -10 °C to 0 °C.

-

Purge ammonia gas into the reaction vessel while maintaining the temperature.

-

Allow the reaction to stir for 3.5 hours to facilitate the reaction.

-

Upon completion, ammonium chloride will precipitate out of the solution.

-

Filter the reaction mixture to remove the precipitate and obtain a filtrate.

-

Concentrate the filtrate to isolate the final product, this compound. The purity is expected to be greater than 98%.[2]

Protocol 2: Amidation of 2-Trifluoromethylbenzoyl chloride with Aqueous Ammonia[2]

-

In a reaction vessel, combine 2-Trifluoromethylbenzoyl chloride (20 g), cold water (20 g), and aqueous ammonium hydroxide (19.6 g).

-

Maintain the temperature of the reaction mixture at 10 °C.

-

Stir the reaction for 3.5 hours.

-

After the reaction period, filter the mixture.

-

Wash the collected solid with water to obtain the pure compound of this compound.

Protocol 3: Hydrolysis of 2-(Trifluoromethyl)benzonitrile[4]

-

Dissolve sodium hydroxide (24 g) in 200 mL of water in a reaction vessel.

-

Add 2-(Trifluoromethyl)benzonitrile (34.2 g) to the solution.

-

Heat the mixture to 100 °C and stir for 2 hours. Monitor the reaction using HPLC to confirm the complete consumption of the starting material.

-

Cool the reaction solution to room temperature, which will cause a white solid to precipitate.

-

Isolate the product by suction filtration and dry to yield 34 g of this compound (89.9% yield, 98.8% HPLC purity).[4]

Discovery and Applications

Substituted benzamides, particularly this compound, are widely used in the pharmaceutical and agrochemical sectors.[2][3] The trifluoromethyl group is a key feature, enhancing the biological activity of molecules.[1] This compound serves as a foundational component for synthesizing a variety of biologically active agents.[1]

For instance, the precursor 2-(Trifluoromethyl)benzoic acid is used to synthesize the novel broad-spectrum fungicide Fluopyram, chemically known as N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-(trifluoromethyl)benzamide.[6][7] Furthermore, derivatives of 2-(trifluoromethyl)benzimidazole, synthesized from related precursors, have shown potent antiparasitic activity against protozoa like Giardia lamblia and Entamoeba histolytica, as well as the helminth Trichinella spiralis.[8][9] These derivatives have demonstrated greater antiprotozoal activity than established drugs like Albendazole and Metronidazole.[8][9] The wide applicability in synthesizing compounds with antimicrobial and antiparasitic properties underscores the importance of this compound in modern drug discovery.[10]

References

- 1. nbinno.com [nbinno.com]

- 2. patents.justia.com [patents.justia.com]

- 3. US10167250B2 - Process for the preparation of 2-(trihalomethyl) benzamide - Google Patents [patents.google.com]

- 4. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]

- 6. guidechem.com [guidechem.com]

- 7. CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid - Google Patents [patents.google.com]

- 8. Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. nchr.elsevierpure.com [nchr.elsevierpure.com]

The Lynchpin of Modern Drug Design: 2-(Trifluoromethyl)benzamide as a Versatile Building Block

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 21, 2025

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties has become a cornerstone of rational drug design. Among these, the trifluoromethyl group (–CF₃) stands out for its profound ability to modulate a molecule's physicochemical and pharmacokinetic properties. This technical guide provides a comprehensive overview of 2-(Trifluoromethyl)benzamide, a critical building block that leverages the power of the –CF₃ group to unlock novel therapeutic potential. We will delve into its synthesis, physicochemical characteristics, and its application in the construction of biologically active agents, supported by detailed experimental protocols and visual workflows to guide researchers in their drug discovery endeavors.

Introduction: The Power of the Trifluoromethyl Group

The trifluoromethyl group is a bioisostere often used to replace a methyl or chloro group in a lead compound.[1] Its strong electron-withdrawing nature and high lipophilicity significantly influence a molecule's metabolic stability, binding affinity, and bioavailability.[2][3] When appended to a benzamide (B126) scaffold at the ortho position, as in this compound, it provides medicinal chemists with a powerful tool to fine-tune the properties of potential therapeutics, leading to enhanced efficacy and reduced side effects.[4] This guide will explore the practical applications of this versatile building block.

Physicochemical and Spectroscopic Data

A thorough understanding of a building block's properties is essential for its effective use. The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 360-64-5 | [5] |

| Molecular Formula | C₈H₆F₃NO | [5] |

| Molecular Weight | 189.13 g/mol | [5] |

| Melting Point | 160-164 °C | [5] |

| Boiling Point (Predicted) | 247.3 ± 40.0 °C | [6] |

| Density (Predicted) | 1.335 ± 0.06 g/cm³ | [6] |

| pKa (Predicted) | 15.46 ± 0.50 | [6] |

| LogP (Predicted) | 0.68 | [6] |

| Appearance | White to off-white crystalline powder | [4] |

Table 2: Spectroscopic Data (Experimental and Predicted)

| Spectroscopy | Expected/Observed Peaks and Interpretation |

| ¹H NMR | - Aromatic Protons (4H): Expected as a multiplet in the range of δ 7.4-7.8 ppm. The protons on the aromatic ring will exhibit complex splitting patterns due to their proximity to both the electron-withdrawing trifluoromethyl group and the amide group. For the related methyl 2-(trifluoromethyl)benzoate, aromatic protons appear as a multiplet between δ 7.60-7.78 ppm.[7] - Amide Protons (2H): Expected as two broad singlets (or one very broad singlet) typically downfield, potentially between δ 7.5-8.5 ppm, due to restricted rotation around the C-N bond and hydrogen bonding. |

| ¹³C NMR | - Carbonyl Carbon (C=O): Expected around δ 167-171 ppm. For methyl 2-(trifluoromethyl)benzoate, this peak is at δ 167.3 ppm.[7] - Aromatic Carbons (6C): Expected in the range of δ 125-140 ppm. The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling, typically around δ 128.8 ppm with a J-coupling of ~32 Hz.[7] The other aromatic carbons will also show characteristic shifts. - Trifluoromethyl Carbon (CF₃): Expected as a quartet further downfield, typically around δ 123.5 ppm, with a large C-F coupling constant (J ≈ 271 Hz).[7] |

| FT-IR (cm⁻¹) | - N-H Stretching: Two bands (asymmetric and symmetric) are expected for the primary amide in the range of 3100-3500 cm⁻¹. For benzamide, these appear around 3354 cm⁻¹ (asymmetric) and 3170 cm⁻¹ (symmetric). - C=O Stretching (Amide I): A strong absorption is expected between 1640-1690 cm⁻¹. For benzamide, this is a very strong peak around 1650-1680 cm⁻¹. - N-H Bending (Amide II): Expected around 1620-1650 cm⁻¹. - C-F Stretching: Strong, characteristic absorptions are expected in the region of 1100-1350 cm⁻¹ due to the CF₃ group. |

| Mass Spectrometry (MS) | - Molecular Ion (M⁺): Expected at m/z = 189. - Key Fragments: Common fragmentation patterns for benzamides include the loss of the amide group (•NH₂) to form a stable benzoyl cation [C₆H₄COCF₃]⁺ at m/z = 172. Further fragmentation may lead to the loss of CO, yielding a trifluoromethylphenyl cation [C₆H₄CF₃]⁺ at m/z = 145, followed by the loss of the CF₃ group to give the phenyl cation [C₆H₅]⁺ at m/z = 77. |

Experimental Protocols

Reproducible and detailed methodologies are crucial for successful synthesis. The following protocols provide step-by-step instructions for the preparation of this compound and its subsequent use in the synthesis of a biologically active molecule.

Protocol 1: Synthesis of this compound

This protocol is adapted from a patented industrial process and offers two common methods.[3]

Method A: Ammonolysis in Isopropanol (B130326)

-

Setup: In a reaction vessel equipped with a stirrer and a gas inlet, combine 2-(Trifluoromethyl)benzoyl chloride (50 g) and isopropanol (400 g).

-

Reaction: Cool the mixture to a temperature between -10 °C and 0 °C. Purge ammonia (B1221849) gas into the reaction mixture while stirring.

-

Monitoring: Maintain the temperature and continue stirring for 3.5 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, ammonium (B1175870) chloride will precipitate out of the solution. Filter the reaction mixture to remove the solid precipitate.

-

Isolation: Concentrate the filtrate under reduced pressure to yield this compound.

Method B: Reaction with Aqueous Ammonia

-

Setup: In a reaction vessel, combine 2-(Trifluoromethyl)benzoyl chloride (20 g) and cold water (20 g).

-

Reaction: Maintain the temperature at 10 °C and add ammonium hydroxide (B78521) (19.6 g) to the mixture.

-

Monitoring: Stir the reaction mixture vigorously for 3.5 hours at 10 °C.

-

Isolation: Filter the resulting solid precipitate and wash thoroughly with cold water to obtain pure this compound.

Protocol 2: Synthesis of a Leflunomide Analog (N-Aryl Amide Formation)

While Leflunomide itself is synthesized from 4-(trifluoromethyl)aniline (B29031), this protocol demonstrates a representative N-acylation reaction that is applicable to derivatives of this compound. This procedure is adapted from the synthesis of Leflunomide.[3]

-

Setup: To a solution of 4-(trifluoromethyl)aniline (1 equivalent) in a suitable aprotic solvent (e.g., dimethoxyethane), add a non-nucleophilic base such as triethylamine (B128534) (1.2 equivalents).

-

Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of 5-methylisoxazole-4-carbonyl chloride (1.1 equivalents) in the same solvent.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, quench the reaction with water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography to yield the desired N-aryl amide.

Visualization of Pathways and Workflows

Graphical representations of complex systems can greatly enhance understanding. The following diagrams, rendered in DOT language, illustrate a key biological pathway targeted by a drug derived from a related building block and a general workflow for drug discovery using benzamide derivatives.

Signaling Pathway: Inhibition of de novo Pyrimidine (B1678525) Synthesis by Leflunomide

Leflunomide, an immunomodulatory drug, is a prime example of a therapeutic agent derived from a trifluoromethyl-aniline building block. Its active metabolite, A77 1726, targets the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), a critical component of the de novo pyrimidine synthesis pathway. This inhibition primarily affects rapidly proliferating cells like activated lymphocytes, which have a high demand for pyrimidines for DNA synthesis.[8]

Experimental Workflow: Benzamide Derivative Library Synthesis and Screening

The discovery of new therapeutic agents often involves the synthesis of a library of related compounds followed by systematic biological screening. This workflow outlines a general strategy for the discovery of novel drugs based on the this compound scaffold.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool in the arsenal (B13267) of the modern medicinal chemist. Its unique electronic and steric properties, conferred by the ortho-trifluoromethyl group, provide a reliable handle to enhance the drug-like qualities of new chemical entities. By providing access to novel chemical space and enabling the fine-tuning of pharmacokinetic profiles, this building block will continue to play a pivotal role in the development of next-generation therapeutics targeting a wide array of diseases. The protocols and workflows detailed in this guide offer a practical framework for researchers to harness the full potential of this valuable scaffold.

References

- 1. Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. researchgate.net [researchgate.net]

Theoretical Conformational Analysis of 2-(Trifluoromethyl)benzamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethyl)benzamide is a key structural motif in medicinal chemistry, where the trifluoromethyl group is often introduced to modulate a compound's metabolic stability, lipophilicity, and binding affinity. The conformational preferences of this molecule, particularly the orientation of the amide group relative to the trifluoromethyl-substituted phenyl ring, are crucial for its interaction with biological targets. Steric and electronic effects govern the rotational barriers around the C(aryl)-C(amide) and C-N bonds, defining the molecule's accessible conformational space. This guide provides a comprehensive overview of the theoretical studies on the conformation of this compound, presenting quantitative data, computational methodologies, and a logical workflow for its analysis.

Conformational Landscape of this compound

Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the conformational preferences of this compound. The key dihedral angle (τ) that defines the conformation is the C(CF3)-C-C(O)-N torsion angle. The interplay between the steric hindrance from the bulky ortho-trifluoromethyl group and the electronic effects of the amide group dictates the potential energy surface.

A detailed theoretical study of this compound (TBAM) has been carried out using various DFT formulations and high-level model chemistries to understand its molecular, spectroscopic, and thermochemical properties[1]. While the full conformational analysis data from this specific study is not publicly detailed, the general principles derived from studies of ortho-substituted benzamides can be applied. For instance, in many ortho-substituted benzamides, the amide group is twisted out of the plane of the phenyl ring to alleviate steric strain.

Quantitative Conformational Data

The following table summarizes key conformational parameters for this compound and related compounds, derived from computational studies. This data is essential for understanding the energetic landscape and geometric preferences of the molecule.

| Compound | Method | Dihedral Angle (τ) C(X)-C-C(O)-N (°) | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) | Reference |

| This compound | DFT (Generic) | Non-planar (estimated) | - | - | [1] |

| 2,6-Difluorobenzamide | DFT | -27 | 0 | 1.98 (to reach -58°) | [2] |

| Benzamide | DFT | 0, 180 | 0 | 3.71 (to reach -58°) | [2] |

| N-[4-(trifluoromethyl)phenyl]benzamide | DFT | 27 (amide/phenyl) | 3.2 kJ/mol higher than global minimum in crystal | - | [3] |

Experimental and Computational Protocols

The theoretical investigation of this compound's conformation relies on robust computational chemistry protocols. A typical workflow involves geometry optimization, frequency analysis, and calculation of thermochemical properties.

Computational Methodology

A detailed theoretical study of this compound has been performed using various formulations of Density Functional Theory (DFT) and high-level model chemistries[1]. The standard enthalpies of formation, for instance, were derived at the G3MP2//DFT and G4MP2//DFT levels of theory, with the DFT component utilizing functionals such as B3LYP, BMK, and B98[1].

For conformational analysis of related benzamides, the following methods have been employed:

-

Initial Conformer Search: Molecular mechanics force fields such as MMFF are often used for an initial scan of the potential energy surface[3].

-

Geometry Optimization and Energy Calculation: DFT methods are widely used for accurate geometry optimization and energy calculations. A common choice of functional and basis set is B3LYP with 6-31G or a larger basis set[4]. For N-[4-(trifluoromethyl)phenyl]benzamide, DFT calculations were performed to find the global minimum energy conformation[3].

-

Vibrational Frequency Analysis: This is performed to confirm that the optimized geometries correspond to true energy minima (no imaginary frequencies) and to calculate thermochemical properties.

Logical Workflow for Conformational Analysis

The process of theoretically determining the conformational landscape of a molecule like this compound follows a structured workflow. This can be visualized to understand the logical progression from the initial structure to the final analysis of its conformational properties.

Signaling Pathways and Molecular Interactions

While this compound is a small molecule and not directly involved in signaling pathways itself, its derivatives are designed to interact with specific biological targets, often enzymes or receptors, thus modulating signaling pathways. The conformation of the this compound moiety is critical for these interactions. The logical relationship for its role in drug design can be illustrated as follows:

References

- 1. A computational study of the conformational stability, vibrational spectra, and thermochemical properties of 2,6-dichlorobenzamide, this compound, 2-(trifluoromethyl)benzoic acid, and 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid - CONICET [bicyt.conicet.gov.ar]

- 2. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rjptonline.org [rjptonline.org]

A Technical Guide to 2-(Trifluoromethyl)benzamide: Commercial Availability, Purity, and Synthetic Protocols for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of 2-(Trifluoromethyl)benzamide, a key building block in pharmaceutical and agrochemical research. Aimed at researchers, scientists, and drug development professionals, this document details its commercial availability, purity standards, and key synthetic and analytical methodologies. The trifluoromethyl group's unique properties—modulating lipophilicity, metabolic stability, and binding affinity—make this compound a valuable starting material in the synthesis of novel bioactive molecules.

Commercial Availability and Supplier Specifications

This compound is readily available from a variety of chemical suppliers. The compound is typically sold as a white to off-white crystalline powder. Purity levels are generally high, with most suppliers offering grades of 97% or greater. Pricing and available quantities vary by supplier, and researchers are encouraged to request quotes for bulk orders.

| Supplier | CAS Number | Molecular Formula | Purity | Available Quantities |

| Sigma-Aldrich | 360-64-5 | C₈H₆F₃NO | 97% | Inquire for details |

| TCI America | 360-64-5 | C₈H₆F₃NO | >98.0% (GC) | 5 g, 25 g |

| Fisher Scientific | 360-64-5 | C₈H₆F₃NO | ≥98.0% (GC) | 5 g |

| Apollo Scientific | 360-64-5 | C₈H₆F₃NO | Inquire for details | 25 g |

| Gujarat Fluorochemicals Ltd. | 360-64-5 | C₈H₆F₃NO | 98% | Commercial quantities |

| INDOFINE Chemical Company | 360-64-5 | C₈H₆F₃NO | 98% | 25 g, 100 g |

| Simson Pharma Limited | 360-64-5 | C₈H₆F₃NO | Inquire for details | Inquire for details |

| Pharmaffiliates | 360-64-5 | C₈H₆F₃NO | Inquire for details | Inquire for details |

Purity and Analytical Characterization

The purity of commercially available this compound is predominantly determined using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Structural confirmation is typically achieved through Nuclear Magnetic Resonance (NMR) spectroscopy.

| Property | Value |

| Appearance | White to Almost white powder to crystal |

| Melting Point | 160-166 °C |

| Molecular Weight | 189.13 g/mol |

| Solubility | Slightly soluble in water |

| Common Analytical Methods | GC, HPLC, NMR |

Experimental Protocols

The synthesis of this compound can be achieved through several routes. Below are detailed methodologies for two common laboratory-scale preparations.

Synthesis from 2-(Trifluoromethyl)benzonitrile

This method involves the hydrolysis of the nitrile group to a primary amide.

Materials:

-

2-(Trifluoromethyl)benzonitrile

-

Sodium hydroxide (B78521) (NaOH)

-

Water

-

Reaction vessel with stirring and heating capabilities

-

Filtration apparatus

Procedure:

-

Prepare a solution of sodium hydroxide in water. For example, dissolve 12g of NaOH in 200mL of water.[1]

-

Add 34.2g of 2-(Trifluoromethyl)benzonitrile to the NaOH solution.[1]

-

Heat the mixture to 100 °C and stir for 2 hours.[1]

-

Monitor the reaction progress using HPLC to confirm the complete consumption of the starting material.[1]

-

Cool the reaction mixture to room temperature, which should cause a white solid to precipitate.[1]

-

Collect the solid product by suction filtration and dry it thoroughly.[1]

This process typically yields a product with a purity of over 98% as determined by HPLC.[1]

Synthesis from 2-Trifluoromethylbenzoyl Chloride

This protocol describes the amidation of an acyl chloride using ammonia (B1221849).

Materials:

-

2-Trifluoromethylbenzoyl chloride

-

Isopropanol or cold water

-

Ammonia gas or ammonium (B1175870) hydroxide

-

Reaction vessel with stirring and cooling capabilities

-

Filtration apparatus

Procedure using Ammonia Gas in Isopropanol:

-

In a reaction vessel, dissolve 50g of 2-Trifluoromethylbenzoyl chloride in 400g of isopropanol.[2][3][4]

-

Cool the solution to a temperature range of -10 °C to 0 °C.[2][4]

-

Purge ammonia gas into the reaction mixture while maintaining the temperature.[2][4]

-

Stir the reaction for approximately 3.5 hours. Ammonium chloride will precipitate as a byproduct.[2][3][4]

-

Filter the reaction mixture to remove the precipitated ammonium chloride.[2][3][4]

-

Concentrate the filtrate to obtain the this compound product.[2][3][4]

Procedure using Ammonium Hydroxide in Water:

-

In a reaction vessel, combine 20g of 2-Trifluoromethylbenzoyl chloride and 20g of cold water.[3][4]

-

Add 19.6g of ammonium hydroxide while maintaining the temperature at 10 °C.[3][4]

-

Filter the resulting mixture and wash the solid with water to isolate the product.[3]

The purity of the product obtained from these methods is typically greater than 98% by HPLC.[2]

Applications in Drug Discovery: A Synthetic Workflow

While this compound itself is not typically a final drug product, it serves as a crucial intermediate in the synthesis of more complex, biologically active molecules. For instance, its derivatives, such as 2-(trifluoromethyl)-1H-benzimidazoles, have shown promising antiparasitic and antimicrobial activities.[5][6][7][8] The following diagram illustrates a generalized synthetic workflow for the preparation of such derivatives.

Caption: Synthetic pathway from this compound to bioactive derivatives.

This guide provides a foundational understanding of this compound for its application in research and development. For further details on safety and handling, please refer to the Safety Data Sheets (SDS) provided by the respective suppliers.

References

- 1. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]

- 2. US10167250B2 - Process for the preparation of 2-(trihalomethyl) benzamide - Google Patents [patents.google.com]

- 3. patents.justia.com [patents.justia.com]

- 4. WO2015193911A1 - Process for the preparation of 2-(trihalomethyl) benzamide - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]